molecular formula C5H11N3O B3344013 Isobutyraldehyde, semicarbazone CAS No. 592-64-3

Isobutyraldehyde, semicarbazone

Cat. No.: B3344013
CAS No.: 592-64-3
M. Wt: 129.16 g/mol
InChI Key: DUIOYNRUZBUMMS-XVNBXDOJSA-N
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Description

Isobutyraldehyde semicarbazone is a Schiff base derived from the condensation of isobutyraldehyde (a branched-chain aldehyde) and semicarbazide. This compound belongs to the broader class of semicarbazones, which are characterized by the general structure R₁R₂C=N–NH–CO–NH₂. Semicarbazones are synthesized via acid-catalyzed reactions between aldehydes/ketones and semicarbazide, forming stable imine derivatives . Key applications of semicarbazones include their roles as ligands in metal complexes, bioactive agents (anticancer, antimicrobial, anticonvulsant), and precursors in organic synthesis .

Properties

IUPAC Name

[(E)-2-methylpropylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOYNRUZBUMMS-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430607
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-64-3
Record name Isobutyraldehyde, semicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405676
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyraldehyde, semicarbazone can be synthesized through a one-pot reaction involving isobutyraldehyde, semicarbazide, and a suitable solvent such as methanol. The reaction typically involves mixing the reactants and allowing the reaction to proceed at room temperature or under mild heating conditions. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous purification processes to ensure its quality and purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyraldehyde, semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo compounds such as methacrolein or methacrylic acid.

    Reduction: Alcohol derivatives such as isobutanol.

    Substitution: Various substituted semicarbazone derivatives.

Mechanism of Action

The mechanism of action of isobutyraldehyde, semicarbazone involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in its antimicrobial and anticancer activities, where it inhibits the function of essential metal-dependent enzymes in pathogens and cancer cells .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Semicarbazones
Compound Core Aldehyde/Ketone Substituent Features Tautomerism Observed? Reference ID
Isobutyraldehyde semicarbazone Isobutyraldehyde Branched alkyl group (CH(CH₃)₂) Likely keto-enol forms
Thiosemicarbazones Varied S replaces O in –NH–CO–NH₂ Enhanced chelation
5-Nitro-2-furaldehyde semicarbazone 5-Nitro-2-furaldehyde Nitro group (electron-withdrawing) Yes
4-Chlorobenzaldehyde semicarbazone 4-Chlorobenzaldehyde Aromatic + electron-withdrawing Cl Yes
2-Formylopyridine semicarbazone 2-Formylopyridine Pyridine ring (N-heteroaromatic) Tridentate coordination

Key Observations:

  • Isobutyraldehyde semicarbazone features a bulky branched alkyl group, which may sterically hinder metal coordination compared to planar aromatic derivatives (e.g., 4-chlorobenzaldehyde semicarbazone) .
  • Thiosemicarbazones exhibit stronger metal-binding affinity due to the soft sulfur donor atom, forming more stable complexes with transition metals like Cu(II) and Ru(II) .
  • Nitro-substituted derivatives (e.g., 5-nitro-2-furaldehyde semicarbazone) demonstrate pronounced biological activity, such as tumor induction, attributed to the nitro group’s electrophilic reactivity .

Pharmacological Activities

Q & A

Q. What are the optimal conditions for synthesizing isobutyraldehyde semicarbazone?

The synthesis typically involves a condensation reaction between isobutyraldehyde and semicarbazide hydrochloride in a refluxing ethanol-water mixture (1:1 v/v) under mildly acidic conditions. Sodium acetate is added to buffer the pH (~4.5–5.5), accelerating imine (C=N) bond formation while minimizing side reactions. Reaction completion is confirmed via TLC or NMR monitoring of the aldehyde proton disappearance (~9-10 ppm) .

Q. Which spectroscopic techniques are critical for characterizing isobutyraldehyde semicarbazone?

Key techniques include:

  • FT-IR : Look for C=N stretch (~1600–1630 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) of the semicarbazone moiety.
  • ¹H/¹³C NMR : The aldehyde proton (δ ~9–10 ppm) disappears post-reaction; new signals for NH groups (δ ~6–8 ppm) and the C=N bond (δ ~150–160 ppm in ¹³C) appear.
  • X-ray crystallography : Resolves the (E)-configuration of the imine bond and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data for semicarbazone derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from solvent polarity, crystallinity, or metal coordination. For example, solvent-dependent solubility affects bioavailability, as seen in N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, where polar solvents enhance antifungal activity by improving cell permeability. Validate results using multiple assays (e.g., microdilution vs. disc diffusion) and control for solvent effects via logP calculations .

Q. What strategies improve the antimicrobial potency of isobutyraldehyde semicarbazone derivatives?

Structural modifications include:

  • Electron-withdrawing substituents on the aromatic ring to enhance electrophilicity and target binding (e.g., nitro or halogens).
  • Metal complexation : Transition metals like Cu(II) or Fe(III) enhance redox activity, disrupting microbial membranes. Characterize complexes via UV-Vis (d-d transitions) and EPR spectroscopy .
  • Structure-activity relationship (SAR) studies : Use docking simulations to prioritize derivatives with optimal steric and electronic profiles for enzyme inhibition (e.g., cysteine proteases) .

Q. How do theoretical calculations resolve discrepancies between experimental and predicted vibrational spectra?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates harmonic vibrational wavenumbers, scaled to match experimental FT-IR/Raman data. Discrepancies in NH stretching modes (~3300 cm⁻¹) often arise from intermolecular hydrogen bonding in the solid state, absent in gas-phase DFT models. Include solvent effects (e.g., PCM) or crystal packing simulations for better agreement .

Q. What methodologies validate the nonlinear optical (NLO) properties of semicarbazone derivatives?

  • Hyperpolarizability (β) : Calculate via finite-field DFT to assess second-harmonic generation (SHG) potential. For example, pyridine-4-carbaldehyde semicarbazone shows β ~18× urea due to charge transfer between the aromatic system and semicarbazone moiety.
  • Experimental validation : Use Kurtz-Perry powder SHG testing with Nd:YAG laser (1064 nm) and compare with reference materials like KDP .

Methodological Considerations

Q. How to design metal complexes of isobutyraldehyde semicarbazone for targeted bioactivity?

  • Metal selection : Mn(II) or Fe(II) for antioxidant activity; Co(III) or Cu(II) for DNA interaction.
  • Synthesis : Reflux semicarbazone with metal salts (e.g., CuCl₂) in methanol. Confirm coordination via shifts in UV-Vis absorption bands (e.g., d-d transitions at ~600 nm for Cu(II)) and magnetic susceptibility measurements .

Q. What analytical workflows quantify semicarbazone derivatives in complex matrices?

  • LC-MS/MS : Derivatize aldehydes (e.g., with semicarbazide) and monitor [M+H]⁺ ions. Use MRM transitions (e.g., m/z 205→187 for isobutyraldehyde semicarbazone) for selectivity.
  • Validation : Assess recovery rates in biological fluids (e.g., plasma) and limit of detection (LOD) via signal-to-noise ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isobutyraldehyde, semicarbazone
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Isobutyraldehyde, semicarbazone

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